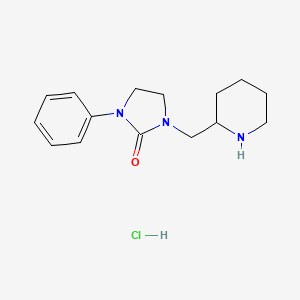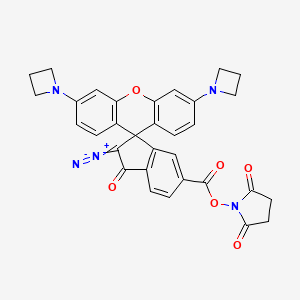
PA Janelia Fluor® 549, SE
Vue d'ensemble
Description
Photoactivatable fluorescent dye; supplied as an NHS ester for coupling to primary amine groups. Non-fluorescent until activated at 365 nm. Photochemical quantum yield of uncaging = 2.2%, with improved yield upon protein conjugation. Compatible with self-labeling tag systems (e.g. HaloTag® and SNAPtag®). Suitable for single molecule tracking and super resolution microscopy in live cells, specifically live cell sptPALM and fixed cell PALM. Can be multiplexed with PA Janelia Fluor™ 646, SE to perform two-color sptPALM in live cells with activation at 405 nm. Cell permeable. Excitation maximum = 551 - 553 nm; emission maximum = 570 - 573 nm. HaloTag is a trademark of Promega Corporation, and SNAP-tag is a trademark of New England BioLabs, Inc.
Applications De Recherche Scientifique
PA Janelia Fluor® 549, SE: Une analyse complète des applications de recherche scientifique: This compound, également connu sous le nom de PA-JF549-Nhs, est un colorant photoactivable jaune avec un groupe réactif d'ester NHS utilisé pour le marquage des amines primaires. Il convient à diverses applications de recherche scientifique en raison de ses propriétés. Vous trouverez ci-dessous des sections détaillées axées sur six applications uniques :
Microscopie à super-résolution (SRM)
This compound est largement utilisé dans les techniques SRM telles que le dSTORM et le STED. Ces méthodes de microscopie avancées permettent aux scientifiques de visualiser des structures à l'échelle nanométrique, dépassant la limite de diffraction de la lumière. La propriété photoactivable du colorant permet un contrôle spatial précis de la fluorescence, ce qui en fait un outil idéal pour la SRM .
Suivi de molécule unique
Dans le suivi de molécule unique, les chercheurs peuvent surveiller le mouvement et l'interaction de molécules individuelles au sein des cellules. La fluorescence brillante et la capacité de photoactivation de this compound facilitent le suivi des molécules en temps réel, fournissant des informations sur la dynamique moléculaire .
Imagerie cellulaire en direct
Le composé est bien adapté à l'imagerie cellulaire en direct en raison de sa perméabilité cellulaire et de sa stabilité dans des conditions physiologiques. Il permet aux chercheurs de marquer et de visualiser les composants et les processus cellulaires dans les cellules vivantes sans compromettre la viabilité cellulaire .
Cytométrie en flux
La cytométrie en flux est une technique utilisée pour analyser les caractéristiques physiques et chimiques des particules dans un fluide lorsqu'il traverse au moins un laser. This compound peut être utilisé pour marquer les cellules ou les composants pour analyse, fournissant des données haute résolution sur les populations cellulaires<a aria-label="2: Janelia Fluor® 549, SE (CAS 1811539-32-8)" data-citationid="28aead1d-5fcd-f6dd-62c1-92cdf99e352e-38" h="ID=SERP,5015.1" href="https://po.
Mécanisme D'action
PA Janelia Fluor 549, SE, also known as PA-JF549-Nhs, is a yellow photoactivatable fluorescent dye . This compound has a wide range of applications in the field of biological imaging, particularly in super-resolution microscopy (SRM), single molecule tracking, and live cell imaging .
Target of Action
The primary targets of PA Janelia Fluor 549, SE are primary amines . The compound is supplied with an N-hydroxysuccinimide (NHS) ester reactive group, which allows it to label these primary amines .
Mode of Action
PA Janelia Fluor 549, SE interacts with its targets through a process known as photoactivation . Initially, the compound is non-fluorescent. When it is exposed to light at a wavelength of 365 nm, it becomes activated and starts to fluoresce .
Pharmacokinetics
The compound is soluble in dmso up to a concentration of 576 mg/mL , which may influence its bioavailability.
Result of Action
The activation of PA Janelia Fluor 549, SE results in the emission of light with a wavelength of 570 - 573 nm . This fluorescence allows the visualization of the labeled primary amines, thereby enabling the study of various biological processes at a molecular and cellular level .
Action Environment
The action of PA Janelia Fluor 549, SE can be influenced by various environmental factors. For instance, the compound’s photoactivation is dependent on the presence of light at a specific wavelength . Additionally, the compound’s fluorescence can be affected by the local environment, such as the presence of other fluorescent compounds .
Analyse Biochimique
Biochemical Properties
PA Janelia Fluor 549, SE is supplied with an NHS ester reactive group for the labeling of primary amines . This allows it to interact with various biomolecules, including enzymes and proteins, through the formation of covalent bonds. The nature of these interactions is primarily biochemical, involving the transfer of the fluorescent label to the target molecule .
Cellular Effects
PA Janelia Fluor 549, SE is suitable for live and fixed cell imaging . It can influence cell function by providing a means to visualize and track specific molecules within the cell. This can impact cell signaling pathways, gene expression, and cellular metabolism by allowing researchers to observe these processes in real-time .
Molecular Mechanism
The mechanism of action of PA Janelia Fluor 549, SE involves its photoactivatable nature. It is non-fluorescent until activated at 365 nm . Upon activation, it emits fluorescence that can be detected, allowing the labeled molecule to be visualized . This can result in changes in gene expression if the labeled molecule is a transcription factor, or enzyme inhibition or activation if the labeled molecule is an enzyme .
Temporal Effects in Laboratory Settings
The effects of PA Janelia Fluor 549, SE can change over time in laboratory settings. Its photochemical quantum yield of uncaging is 2.2%, with improved yield upon protein conjugation . This suggests that the product’s stability and long-term effects on cellular function may depend on the specific experimental conditions, including the degree of protein conjugation .
Metabolic Pathways
PA Janelia Fluor 549, SE is involved in the metabolic pathway of fluorescence generation. It interacts with light of a specific wavelength (365 nm) to become fluorescent . Specific enzymes or cofactors that it interacts with in this process are not mentioned in the current literature.
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3',6'-bis(azetidin-1-yl)-2-diazo-1-oxospiro[indene-3,9'-xanthene]-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H25N5O6/c33-34-30-29(40)21-6-3-18(31(41)43-37-27(38)9-10-28(37)39)15-24(21)32(30)22-7-4-19(35-11-1-12-35)16-25(22)42-26-17-20(5-8-23(26)32)36-13-2-14-36/h3-8,15-17H,1-2,9-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZWRNGNJDEPEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)N6CCC6)C7=C(C=CC(=C7)C(=O)ON8C(=O)CCC8=O)C(=O)C4=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H25N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401101675 | |
| Record name | Spiro[1H-indene-1,9′-[9H]xanthene]-6-carboxylic acid, 3′,6′-bis(1-azetidinyl)-2-diazo-2,3-dihydro-3-oxo-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401101675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
575.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1811539-42-0 | |
| Record name | Spiro[1H-indene-1,9′-[9H]xanthene]-6-carboxylic acid, 3′,6′-bis(1-azetidinyl)-2-diazo-2,3-dihydro-3-oxo-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1811539-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiro[1H-indene-1,9′-[9H]xanthene]-6-carboxylic acid, 3′,6′-bis(1-azetidinyl)-2-diazo-2,3-dihydro-3-oxo-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401101675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


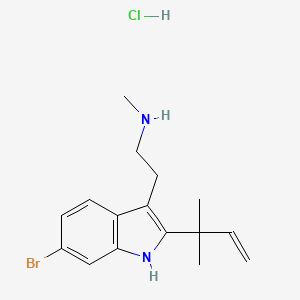
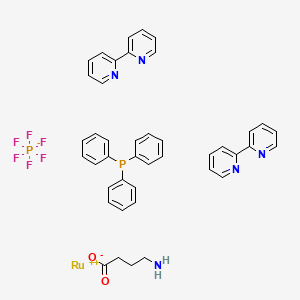
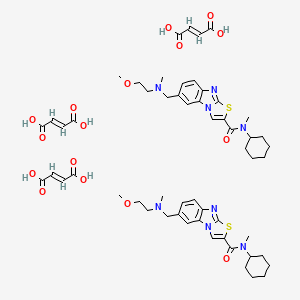
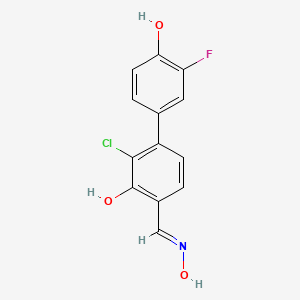
![3-[2-[4-(3,4-dimethylphenyl)piperazin-1-yl]ethyl]-2,3-dihydroisoindol-1-one;dihydrochloride](/img/structure/B560265.png)
![Adenosine, 5'-[hydrogen (phosphonomethyl)phosphonate], sodium salt](/img/structure/B560268.png)
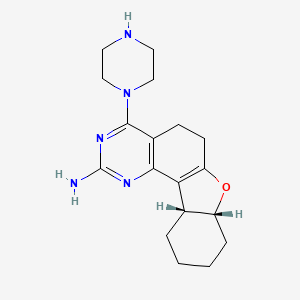
![3-[[6-(3-aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenol;2,2,2-trifluoroacetic acid](/img/structure/B560273.png)
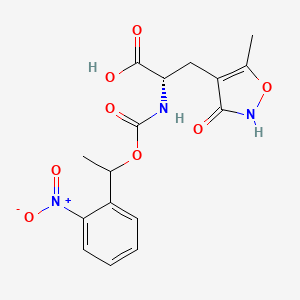
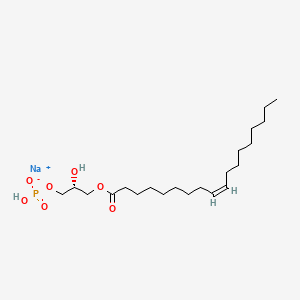

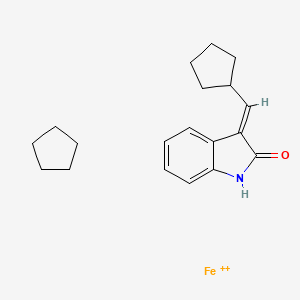
![4-[(3,5-dihydroxyphenyl)methyl]-N-[[2-methyl-4-(1-methyl-4,10-dihydropyrazolo[4,3-c][1,5]benzodiazepine-5-carbonyl)phenyl]methyl]piperazine-1-carboxamide;dihydrochloride](/img/structure/B560281.png)
